Welcome to the BenchChem Online Store!
molecular formula C10H15NOS B8490453 N-(4-methoxybenzyl)-cysteamine

N-(4-methoxybenzyl)-cysteamine

Cat. No. B8490453
M. Wt: 197.30 g/mol
InChI Key: OSLUVZRAGRXLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04616025

Procedure details

3.65 g (23.5 moles) of cyanimino-dithiocarbonic acid dimethylester (purity: 94%) and 5.91 (30 moles) of N-(4-methoxybenzyl)-cysteamine are boiled in 30 ml of ethanol until the evolution of methyl mercaptan terminates. The reaction mixture is evaporated and the crystalline residue is recrystallized from 15 ml of isopropanol. 5.35 g (92%) of 2-cyanimino-3-(4-methoxybenzyl)-thiazolidine are obtained, melting at 99° to 102° C.
Name
cyanimino-dithiocarbonic acid dimethylester
Quantity
3.65 g
Type
reactant
Reaction Step One
[Compound]
Name
5.91
Quantity
30 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CS(=[N:7][C:8]#[N:9])C(=S)OC.[CH3:10][O:11][C:12]1[CH:22]=[CH:21][C:15]([CH2:16][NH:17][CH2:18][CH2:19][SH:20])=[CH:14][CH:13]=1.[CH3:23]S>C(O)C>[C:8]([N:7]=[C:23]1[N:17]([CH2:16][C:15]2[CH:21]=[CH:22][C:12]([O:11][CH3:10])=[CH:13][CH:14]=2)[CH2:18][CH2:19][S:20]1)#[N:9]

Inputs

Step One
Name
cyanimino-dithiocarbonic acid dimethylester
Quantity
3.65 g
Type
reactant
Smiles
CS(C(OC)=S)=NC#N
Step Two
Name
5.91
Quantity
30 mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CNCCS)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated
CUSTOM
Type
CUSTOM
Details
the crystalline residue is recrystallized from 15 ml of isopropanol

Outcomes

Product
Name
Type
product
Smiles
C(#N)N=C1SCCN1CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.35 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.